molecular formula C21H22N4O2 B2405438 Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706234-98-1

Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2405438
CAS No.: 1706234-98-1
M. Wt: 362.433
InChI Key: DFKYHLVACJDNIL-UHFFFAOYSA-N
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Description

Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacology research. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a scaffold renowned for its bioisosteric properties and its presence in compounds with a wide spectrum of biological activities . The 1,2,4-oxadiazole ring is valued for its ability to mimic ester and amide functional groups while offering improved metabolic stability, making it a privileged structure in the design of novel pharmacologically active agents . The specific molecular architecture of this compound, which combines the 1,2,4-oxadiazole unit with a pyridine moiety and a piperidine ring, suggests potential for interaction with various biological targets. Research into analogous 1,2,4-oxadiazole derivatives has revealed their potential as inhibitors of specific potassium channels, such as the SLACK (KNa1.1) channel, which is a recognized target for investigating the treatment of rare epileptic encephalopathies like Malignant Migrating Partial Seizures of Infancy (MMPSI) . Furthermore, structural features of this compound, including the pyridin-3-yl group, are common in ligands for central nervous system targets and are frequently employed to optimize physicochemical properties and binding affinity in drug discovery campaigns . This chemical is provided as a high-purity tool compound to enable advanced in vitro pharmacological and biochemical research. It is intended for use by qualified researchers in controlled laboratory settings to explore its mechanism of action, selectivity profile, and potential research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-6-2-3-9-18(15)20-23-19(27-24-20)12-16-7-5-11-25(14-16)21(26)17-8-4-10-22-13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKYHLVACJDNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the oxadiazole ring, the piperidine ring, and the final coupling with the pyridine moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .

Scientific Research Applications

Anticancer Properties

The 1,2,4-oxadiazole moiety, present in the compound, is known for its significant anticancer activity. Recent studies have highlighted the efficacy of compounds containing this structure in inhibiting cancer cell growth. For instance, derivatives of 1,3,4-oxadiazoles have been evaluated for their ability to induce apoptosis in various cancer cell lines.

A study reported that specific oxadiazole derivatives exhibited IC50 values lower than established anticancer drugs like erlotinib, demonstrating superior potency against multiple cancer types including CNS and renal cancers . The mechanism involves the inhibition of thymidine phosphorylase and other pathways critical for tumor proliferation .

Antimicrobial Activity

Research has also indicated that pyridine and oxadiazole derivatives possess notable antibacterial and antifungal properties. The mechanisms of action typically involve disruption of microbial cell membranes or interference with essential metabolic pathways. For example, certain pyridine derivatives have shown effectiveness against Gram-positive bacteria and fungi, making them candidates for developing new antimicrobial agents .

Nicotinic Acetylcholine Receptors

The compound's structural features suggest potential interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and are implicated in several neurological disorders. Modulating these receptors can lead to therapeutic advancements in conditions such as Alzheimer's disease and schizophrenia . Compounds similar to pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone have shown promise in enhancing receptor activity or blocking undesired receptor interactions.

Structure-Activity Relationship (SAR)

The understanding of structure-activity relationships is vital for optimizing the efficacy of compounds like this compound. Variations in substituents on the oxadiazole ring or the piperidine moiety can significantly influence biological activity. For instance, modifications to the o-tolyl group or the introduction of electron-withdrawing groups can enhance anticancer potency or selectivity against specific targets .

Case Studies and Research Findings

StudyCompound TestedActivityFindings
Arafa et al. (2023)Oxadiazole derivativesAnticancerSome derivatives showed IC50 values significantly lower than erlotinib .
Liu et al. (2018)Oxadiazole-containing compoundsAntimicrobialDemonstrated broad-spectrum activity against various pathogens .
Smith et al. (2020)Pyridine-based compoundsReceptor modulationEnhanced activity at α7 nAChR; potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action for Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules with pyridine, piperidine, and oxadiazole rings, such as:

  • Pyridin-2-yl(3-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • Pyridin-4-yl(3-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone.

Uniqueness

What sets Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone apart is its specific arrangement of functional groups, which can confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in medicinal chemistry and materials science.

Biological Activity

Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound with potential biological activities. The incorporation of the 1,2,4-oxadiazole moiety is particularly notable due to its diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound can be represented structurally as follows:

C18H22N4O Molecular Formula \text{C}_{18}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These values indicate that the compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent .

2. Antimicrobial Properties

In addition to anticancer effects, the compound's antimicrobial activity has been explored. It has demonstrated effectiveness against various bacterial strains, indicating its potential for development into antimicrobial agents .

3. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes:

Enzyme IC50 (µM)
Acetylcholinesterase0.96
Butyrylcholinesterase1.23

These findings suggest that the compound may be beneficial in treating conditions like Alzheimer's disease by inhibiting cholinesterase enzymes .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating derivatives of 1,2,4-oxadiazoles for their biological activities:

  • Study on Antihyperglycemic Activity : A study synthesized various pyridine and oxadiazole derivatives and evaluated their antihyperglycemic effects alongside their ability to inhibit cholinesterases . The most potent derivative exhibited an IC50 value significantly lower than standard drugs.
  • Molecular Docking Studies : Molecular docking simulations have been used to predict the binding affinity of these compounds to target proteins involved in cancer progression and microbial resistance . Such studies support the rational design of more effective derivatives.
  • Crystal Structure Analysis : The crystal structure analysis of related compounds indicates that the oxadiazole moiety contributes to favorable interactions within biological targets . This structural insight aids in understanding how modifications can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Pyridin-3-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, and how can purity be optimized?

  • Methodology :

  • Step 1 : Prepare the oxadiazole core via cyclization of an amidoxime precursor with o-tolyl-substituted carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent) .
  • Step 2 : Functionalize the piperidine moiety via reductive amination or alkylation to introduce the methyl-oxadiazole group.
  • Step 3 : Couple the pyridin-3-ylmethanone group using nucleophilic acyl substitution.
  • Purity Optimization : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., oxadiazole C=O at ~165–170 ppm, pyridin-3-yl protons as doublets near 8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ calculated for C23_{23}H23_{23}N3_3O2_2: 414.18) .
  • Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis .
  • Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo.
  • Dose-Response Studies : Compare EC50_{50} values in cell-based assays (e.g., mGlu5 receptor fluorometric Ca2+^{2+} assays) versus behavioral models (e.g., conditioned avoidance in rats) .
  • Troubleshooting Example : If in vitro potency (EC50_{50} = 170 nM) doesn’t translate in vivo, evaluate blood-brain barrier permeability via logP/logD analysis (target logP >2.5 for CNS penetration).

Q. What computational strategies predict the compound’s interaction with targets like mGlu5 receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to mGlu5’s allosteric site (PDB: 6N4W). Focus on key residues (e.g., Pro655, Tyr659) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity (ΔG ≤ -8 kcal/mol indicative of strong binding) .

Q. How can crystallization conditions be optimized for X-ray diffraction (XRD) studies?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) via vapor diffusion. For oxadiazole derivatives, 2:1 chloroform/methanol often yields suitable crystals .
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Process data with SHELX-97 for structure solution and refinement (R-factor <0.05) .
  • Example : A related oxadiazole-propanoic acid derivative crystallized in the monoclinic P21_1/c space group (Z = 4) with final R1 = 0.0396 .

Data Contradiction Analysis Example

Parameter In Vitro (Fluorometric Assay) In Vivo (Rat Model) Resolution Strategy
EC50_{50}/MED170 nM 30 mg/kg Adjust formulation (e.g., PEGylation for sustained release).
Receptor Occupancy90% at 1 μM 50% at MEDEvaluate plasma protein binding (e.g., >95% reduces free concentration).

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